molecular formula C6H10F3NO2 B1415185 N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide CAS No. 1170549-94-6

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide

Cat. No. B1415185
M. Wt: 185.14 g/mol
InChI Key: HUQBJCOKHPIETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide” is a chemical compound with the molecular formula C6H6F6N2O2 . It is a unique compound that is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide” is characterized by the presence of fluorine atoms and fluorine-containing groups . The presence of these groups contributes to the unique properties of the compound .


Physical And Chemical Properties Analysis

“N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide” has a molecular weight of 252.117 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Molecular Docking

  • Synthesis and Anticancer Application : A study by Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor.

Chemical Structure and Applications

  • Chemical Structure Analysis : Serafimidou et al. (2008) researched an acetamide derivative with imidazole rings, evaluating its application as a catalyst for alkene epoxidation with H2O2.

Antimicrobial and Antioxidant Activity

  • Antimicrobial and Cytotoxicity Studies : Kaplancıklı et al. (2012) synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives and evaluated their antimicrobial activity and cytotoxicity.

Herbicidal Applications

  • Herbicidal Activity : Research by Wu et al. (2011) focused on synthesizing novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives and assessing their herbicidal activities.

Biological and Pharmacological Properties

  • Evaluation of Biological Interactions : The study by Bharathy et al. (2021) evaluated the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, including molecular docking analysis for potential fungal and cancer activities.

Catalysis Research

  • Catalysis and Chemical Reactions : The work of Ashwood et al. (2004) detailed a scaleable synthesis method for a thrombin inhibitor involving various chemical reactions and catalysis processes.

Future Directions

Fluorine-containing organic compounds like “N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide” are increasingly being used in the field of new drug development . The unique properties of these compounds make them valuable in medicinal chemistry, pesticides, functional materials, and other fields . As such, the future research directions may involve exploring more applications of these compounds in various fields.

properties

IUPAC Name

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-5(11)10-2-3-12-4-6(7,8)9/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQBJCOKHPIETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.